molecular formula C15H16ClN3O B1421439 2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride CAS No. 1223627-47-1

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride

Cat. No.: B1421439
CAS No.: 1223627-47-1
M. Wt: 289.76 g/mol
InChI Key: HRNJKFZMXDLYOV-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indene moiety with a pyridine ring, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride typically involves multiple steps, starting with the preparation of the indene and pyridine intermediates. The indene moiety can be synthesized through a series of reactions, including cyclization and reduction processes. The pyridine ring is often introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: These compounds share a similar indene moiety and are known for their diverse biological activities.

    Pyridine derivatives: These compounds feature the pyridine ring and are widely studied for their pharmacological properties.

Uniqueness

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide hydrochloride is unique due to its combination of the indene and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)pyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O.ClH/c16-15(17)12-6-7-18-14(9-12)19-13-5-4-10-2-1-3-11(10)8-13;/h4-9H,1-3H2,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNJKFZMXDLYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=NC=CC(=C3)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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